molecular formula C13H18 B12834533 4-(tert-Butyl)-1-methyl-2-vinylbenzene

4-(tert-Butyl)-1-methyl-2-vinylbenzene

Katalognummer: B12834533
Molekulargewicht: 174.28 g/mol
InChI-Schlüssel: UTKZHEXXFWCYCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-Butyl)-1-methyl-2-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, a methyl group, and a vinyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-1-methyl-2-vinylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and methyl chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride. The vinyl group can be introduced through a subsequent reaction, such as the Heck reaction, where a vinyl halide reacts with the benzene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butyl)-1-methyl-2-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: this compound can be converted to 4-(tert-Butyl)-1-methyl-2-vinylbenzoic acid.

    Reduction: The vinyl group can be reduced to an ethyl group, forming 4-(tert-Butyl)-1-methyl-2-ethylbenzene.

    Substitution: Halogenated derivatives such as 4-(tert-Butyl)-1-methyl-2-vinylbromobenzene can be formed.

Wissenschaftliche Forschungsanwendungen

4-(tert-Butyl)-1-methyl-2-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-1-methyl-2-vinylbenzene involves its interaction with various molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the vinyl group can participate in polymerization reactions. The benzene ring provides aromatic stability and can undergo electrophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the vinyl group.

    4-tert-Butyl-1-methylbenzene: Similar structure but lacks the vinyl group.

    4-tert-Butyl-3-iodoheptane: Contains a tert-butyl group but has a different overall structure.

Uniqueness

4-(tert-Butyl)-1-methyl-2-vinylbenzene is unique due to the presence of both a tert-butyl group and a vinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H18

Molekulargewicht

174.28 g/mol

IUPAC-Name

4-tert-butyl-2-ethenyl-1-methylbenzene

InChI

InChI=1S/C13H18/c1-6-11-9-12(13(3,4)5)8-7-10(11)2/h6-9H,1H2,2-5H3

InChI-Schlüssel

UTKZHEXXFWCYCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.